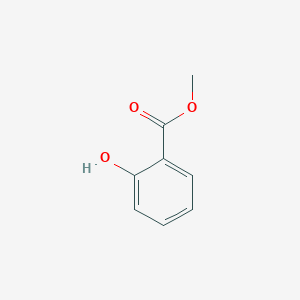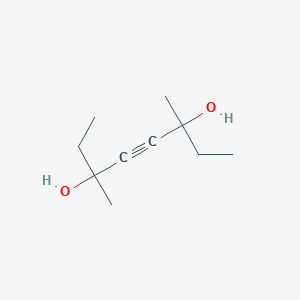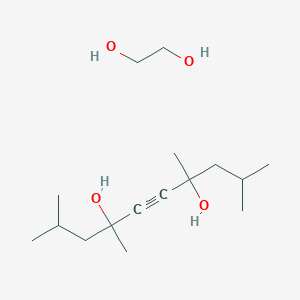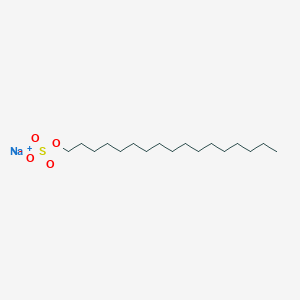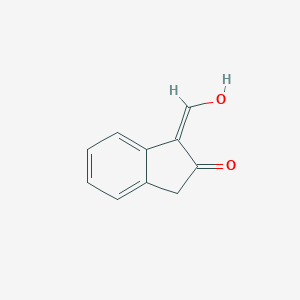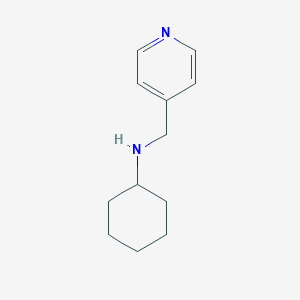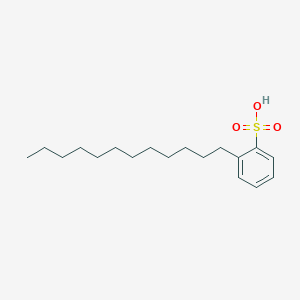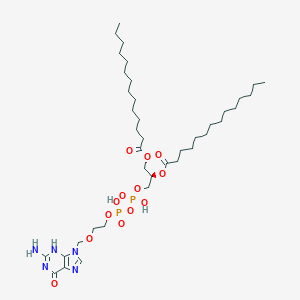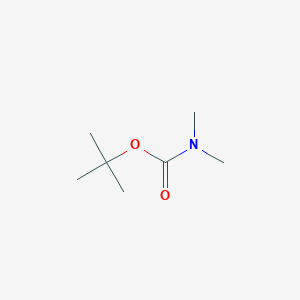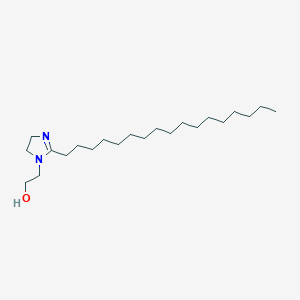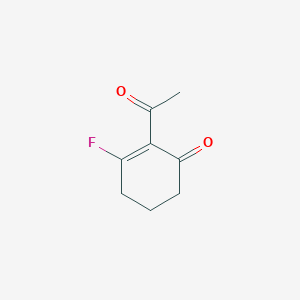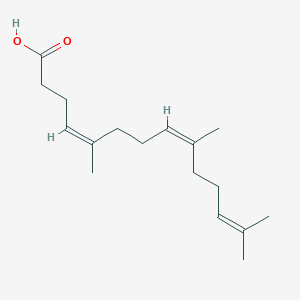
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by bis-methylene-interrupted Z-double bonds This compound is found in various natural sources, including plants, marine organisms, and microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves several steps, including the formation of bis-methylene-interrupted Z-double bonds. One common method is the stereoselective formation of these double bonds through the use of specific catalysts and reaction conditions. For example, the use of Ziegler-Natta catalysts under controlled temperature and pressure conditions can facilitate the formation of the desired double bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and peroxides, which are intermediates in the synthesis of other biologically active compounds.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Scientific Research Applications
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.
Biology: The compound’s role in biological processes, such as cell signaling and membrane structure, makes it a valuable subject of study in biochemistry and molecular biology.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism of action of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways related to inflammation and cell growth. The compound’s unique structure allows it to interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyunsaturated fatty acids with bis-methylene-interrupted Z-double bonds, such as:
- (4Z,8Z,12Z)-tetradecatrienoic acid
- (5Z,9Z,13Z)-pentadecatrienoic acid
- (6Z,10Z,14Z)-hexadecatrienoic acid
Uniqueness
What sets (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10-,16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDWPMRYSKGTB-CYRKZOTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CCC(=O)O)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23224-49-9 |
Source


|
| Record name | Farnesylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023224499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

